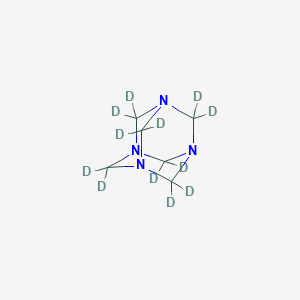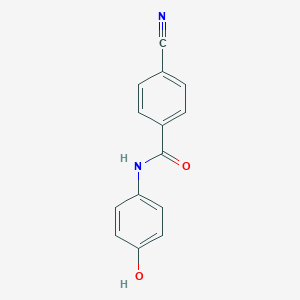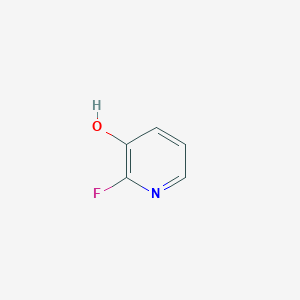
Ile-Tyr-Pro-Arg-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ile-Tyr-Pro-Arg-Tyr, commonly known as YIPRY, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. YIPRY is a pentapeptide composed of five amino acids, namely isoleucine, tyrosine, proline, arginine, and tyrosine. This peptide has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of YIPRY is not fully understood. However, it has been proposed that YIPRY may exert its effects by interacting with specific receptors in the body. YIPRY has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
YIPRY has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. YIPRY has also been shown to have analgesic effects by reducing pain perception. Additionally, YIPRY has been shown to have neuroprotective effects by protecting neurons from oxidative stress and other damaging factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of YIPRY is its ease of synthesis using SPPS techniques. YIPRY is also relatively stable, making it suitable for use in various laboratory experiments. However, one of the limitations of YIPRY is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for research on YIPRY. One area of research is the development of YIPRY-based drugs for the treatment of neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of YIPRY, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for YIPRY in various therapeutic applications.
In conclusion, YIPRY is a promising peptide with potential therapeutic applications. Its ease of synthesis and various biochemical and physiological effects make it a promising candidate for further research. Future studies on YIPRY could lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
YIPRY can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides in the laboratory. In this method, the peptide is synthesized step-by-step on a solid support, such as a resin, using protected amino acids. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
YIPRY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. YIPRY has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
144525-68-8 |
|---|---|
Nombre del producto |
Ile-Tyr-Pro-Arg-Tyr |
Fórmula molecular |
C35H50N8O8 |
Peso molecular |
710.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1 |
Clave InChI |
MHTGCGBUKAKZJN-KOQQHMENSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Secuencia |
IYPRY |
Sinónimos |
ILE-TYR-PRO-ARG-TYR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)
![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)




![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

